2-(1,2,2-Trimethylpropylidene)malononitrile

描述

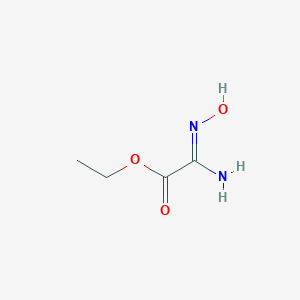

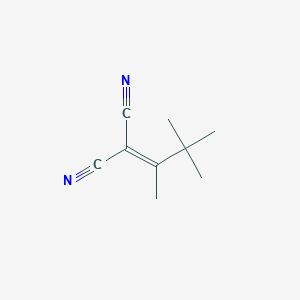

2-(1,2,2-Trimethylpropylidene)malononitrile, also known as 2-Cyano-3,4,4-trimethylpent-2-enenitrile, is a chemical compound with the linear formula C9H12N2 . It is used in various chemical reactions and has several synonyms .

Synthesis Analysis

The synthesis of 2-(1,2,2-Trimethylpropylidene)malononitrile can be achieved from Pinacol and Malononitrile . Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Molecular Structure Analysis

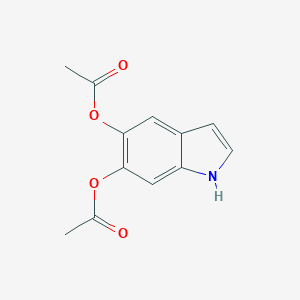

The molecular structure of 2-(1,2,2-Trimethylpropylidene)malononitrile contains a total of 22 bonds. These include 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Chemical Reactions Analysis

The chemical reactivity of 2-(1,2,2-Trimethylpropylidene)malononitrile is influenced by its molecular structure, which includes multiple bonds and nitrile groups . The compound can participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .安全和危害

While specific safety data for 2-(1,2,2-Trimethylpropylidene)malononitrile was not found, a related compound, malononitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

2-(3,3-dimethylbutan-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZNJHFLKDAKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336535 | |

| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,2-Trimethylpropylidene)malononitrile | |

CAS RN |

13017-53-3 | |

| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。